

# Toxicological Profile of Triphenyl Phosphate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Triphenyl phosphate*

CAS No.: 2528-38-3

Cat. No.: B1346585

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## Executive Summary

**Triphenyl phosphate** (TPP), an organophosphate compound, has garnered attention for its widespread use as a plasticizer and flame retardant. This technical guide provides a comprehensive overview of the toxicological profile of TPP, synthesizing key findings on its acute, sub-chronic, genetic, and reproductive and developmental toxicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential risks associated with TPP exposure. This document summarizes quantitative toxicological data in structured tables, details the experimental protocols for pivotal studies, and visually represents the key signaling pathways implicated in TPP's mechanism of action.

## Acute Toxicity

The acute toxicity of **Triphenyl phosphate** is generally low via oral and dermal routes of administration.

## Quantitative Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	[1]
LD50	Rat	Oral	> 5000 mg/kg	[2]
LD50	Mouse	Oral	> 5000 mg/kg	[2]
LD50	Rabbit	Dermal	> 7900 mg/kg	[2]

## Experimental Protocol: Acute Oral Toxicity (OECD 423)

An acute oral toxicity study following the OECD 423 guideline is conducted to determine the median lethal dose (LD50) of a substance.[3][4][5]

- **Test Animals:** Healthy, young adult female Wistar rats are typically used.[1] Animals are acclimatized to laboratory conditions for at least five days before the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a fasting period of at least 16 hours before administration of the test substance.[1]
- **Dose Administration:** The test substance is administered as a single oral dose by gavage.[1] A starting dose of 300 mg/kg body weight is often used, followed by a higher dose of 2000 mg/kg if no mortality is observed.[1]
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.[1][6] Observations are made frequently on the day of dosing and at least once daily thereafter.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[1]

## Sub-chronic Toxicity

Repeated dose studies indicate that the liver is a potential target organ for **Tripentyl phosphate** toxicity.

## Quantitative Sub-chronic Toxicity Data

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
90-day	Rat	Oral (diet)	-	125 mg/kg/day	Anemia-related changes, pancreatic acinar cell apoptosis, stomach inflammation, retinal atrophy	[7]
90-day	Rat	Oral (diet)	-	-	Increased salivation, changes in hematological and blood chemistry parameters, pancreatic acinar cell apoptosis, inflammation of stomach mucosa, retinal atrophy	[7][8]

## Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

- **Test Animals:** Healthy young adult rats (e.g., Sprague-Dawley) of both sexes are used.[7][9] Animals are randomly assigned to control and treatment groups.
- **Housing and Feeding:** Animals are housed under standard laboratory conditions. The test substance is typically administered mixed in the diet.[10] Food and water are available ad libitum.
- **Dose Levels:** At least three dose levels (low, mid, and high) and a concurrent control group are used.[11] A satellite group for the high dose and control groups may be included for observation of reversibility of effects.
- **Administration:** The test substance is administered daily for 90 days.[9]
- **Observations:** Daily clinical observations for signs of toxicity and mortality are performed. Body weight and food consumption are measured weekly.[11] Hematology, clinical chemistry, and urinalysis are conducted at termination.
- **Pathology:** All animals are subjected to a full necropsy at the end of the study. Organ weights are recorded, and a comprehensive histopathological examination is performed on the control and high-dose groups, with target organs also examined in the lower dose groups.[9]

## Genotoxicity

**Triphenyl phosphate** has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The available data suggest that TPP is not mutagenic in bacterial systems and does not induce chromosomal aberrations in mammalian cells in vitro.

## Summary of Genotoxicity Data

Assay Type	Test System	Metabolic Activation	Result	Reference
Reverse Mutation (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1537, TA1538	With and without	Negative	[12]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[12]
In vivo Micronucleus Test	Mouse bone marrow	-	Not available	-

## Experimental Protocols

The bacterial reverse mutation assay, or Ames test, is used to detect point mutations.[13][14][15]

- Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[16]
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.[13]
- Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on minimal glucose agar plates.[13] The plates are incubated for 48-72 hours.
- Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.[16]

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[17][18]

- Cell Lines: Chinese Hamster Ovary (CHO) cells are a commonly used cell line.[2][19][20]
- Metabolic Activation: The test is conducted with and without S9 mix.[17]
- Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours without S9) treatment period.[17][19] A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Analysis: Metaphase cells are harvested, stained, and scored for chromosomal aberrations under a microscope.[2]

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.[21][22][23]

- Test Animals: Mice are commonly used for this assay.[12][21]
- Administration: The test substance is typically administered once or twice.[21]
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.[21]
- Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.[22] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates a genotoxic effect.

## Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of **Tripentyl phosphate** have been conducted in rodents.

## Quantitative Reproductive and Developmental Toxicity Data

| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | Effects Observed | Reference | |---|---|---|---|---|---| | Prenatal Developmental Toxicity | Rabbit | Oral (gavage) | 200 mg/kg/day | 200 mg/kg/day | No adverse effects observed at the highest dose tested | [24][25] |

## Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

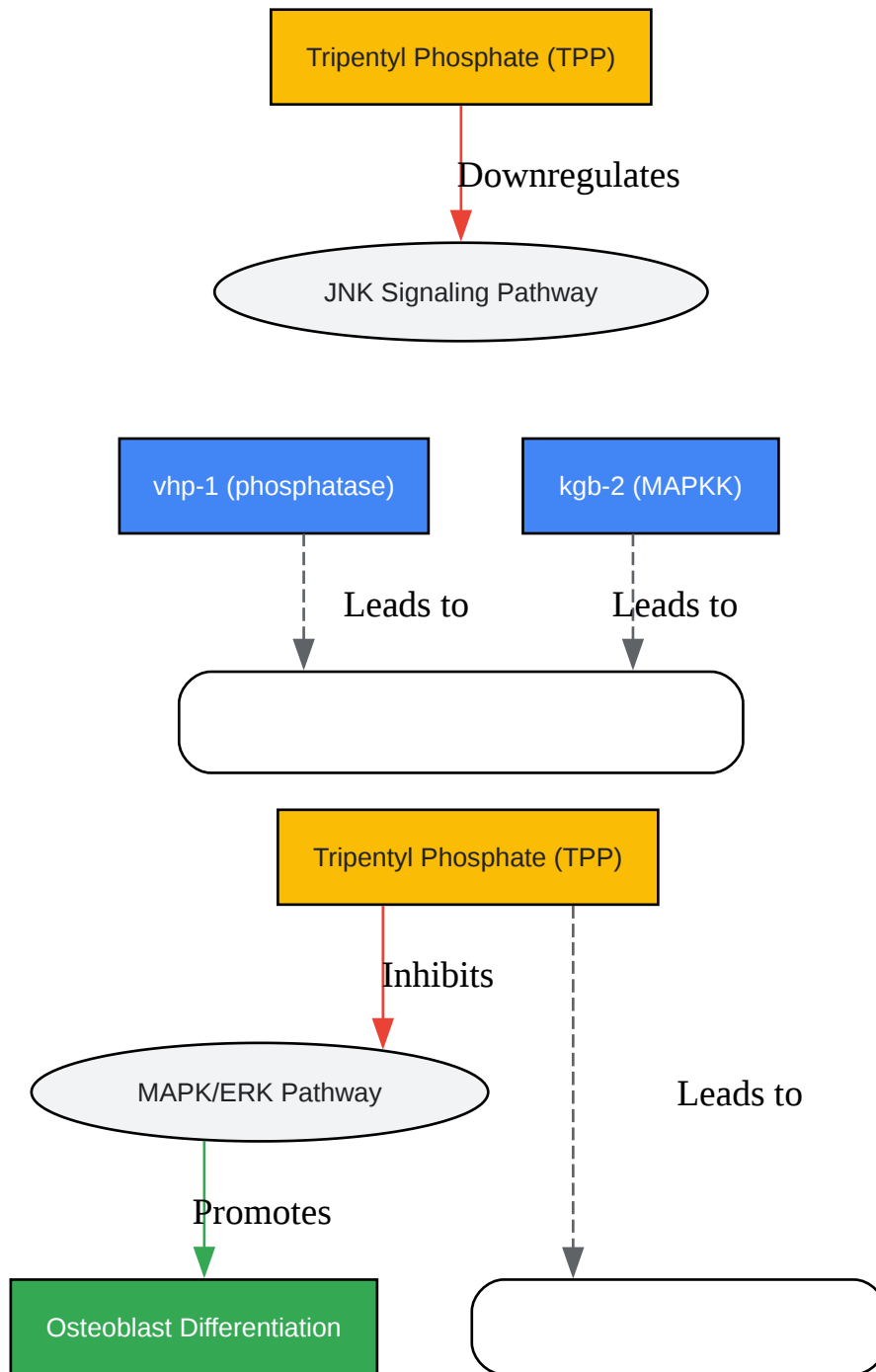
- Test Animals: Pregnant rabbits are a commonly used non-rodent species.[\[24\]](#)[\[25\]](#)
- Dose Administration: The test substance is administered daily by oral gavage from implantation to the day before scheduled cesarean section.[\[24\]](#)[\[26\]](#) At least three dose levels and a control group are used.
- Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
- Fetal Evaluations: Near term, females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[\[26\]](#)

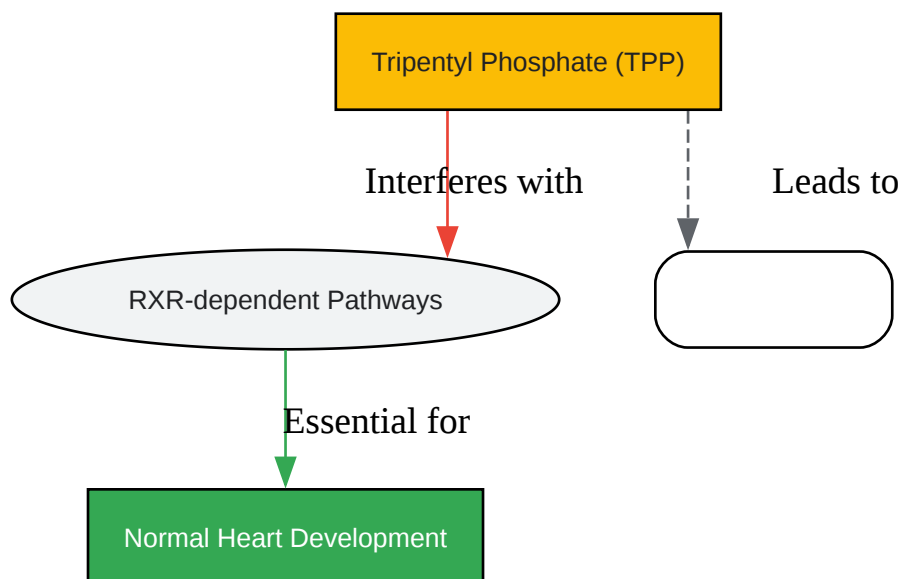
## Signaling Pathways in Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of **Tripentyl phosphate**, with several signaling pathways being implicated.

### JNK Signaling Pathway

In *C. elegans*, exposure to TPP has been shown to induce reproductive toxicity through the c-Jun N-terminal kinase (JNK) signaling pathway. TPP exposure leads to a downregulation of the genes *vhp-1* and *kbg-2*, which are components of the JNK pathway. This disruption results in increased apoptosis in gonad cells and developmental defects in embryos.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)





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